molecular formula C21H28N6O2 B12173612 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B12173612
M. Wt: 396.5 g/mol
InChI Key: STEANMMKZIVRFO-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound identified in patent literature among therapeutic pyridazine compounds, suggesting its potential application in medicinal chemistry and drug discovery research . The structural framework of this molecule, incorporating a pyridazinone core linked to methylpiperidine and a piperazine substituent, is characteristic of small molecules designed to modulate biological targets. This specific architecture indicates its likely utility as a key intermediate or a novel chemical entity for investigating protein-ligand interactions, particularly with enzymes or receptors relevant to disease pathways. Researchers may find value in this compound for screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex target molecules. The presence of hydrogen bond acceptors and donors, along with the compound's potential for ring interactions, makes it a candidate for probing binding sites in biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

6-(4-methylpiperidin-1-yl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C21H28N6O2/c1-17-7-10-24(11-8-17)19-5-6-20(28)27(23-19)16-21(29)26-14-12-25(13-15-26)18-4-2-3-9-22-18/h2-6,9,17H,7-8,10-16H2,1H3

InChI Key

STEANMMKZIVRFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Biological Activity

The compound 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, piperidine, and piperazine moieties. Its molecular formula is C19H25N5OC_{19}H_{25}N_5O, with a molecular weight of approximately 351.44 g/mol. The presence of multiple nitrogen atoms and functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infectious diseases.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties:

  • Anti-tubercular Activity : In a study evaluating anti-tubercular agents, compounds structurally related to this molecule demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity against this pathogen .
CompoundIC50 (μM)Target Pathogen
6e1.35M. tuberculosis
7e2.18M. tuberculosis

Cytotoxicity

In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, the tested compounds were found to be non-toxic at concentrations effective against M. tuberculosis, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Agents

A comprehensive study focused on the design and synthesis of substituted derivatives for anti-tubercular activity highlighted the importance of structural modifications in enhancing efficacy. The study revealed that specific substitutions on the piperazine ring significantly improved activity against M. tuberculosis, emphasizing the role of the piperazine moiety in biological interactions .

Mechanistic Insights

Docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. These studies suggest that the compound's ability to fit into active sites of enzymes or receptors is crucial for its biological effects, providing insights into how structural changes can modulate activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyridazinone core and piperazine/piperidine rings. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Position 6) R2 (Position 2) Molecular Formula Molecular Weight Key Features
Target Compound 4-methylpiperidin-1-yl 4-(pyridin-2-yl)piperazin-1-yl C21H27N5O2 389.5 Pyridine on piperazine; methylpiperidine enhances lipophilicity
6-(4-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one 4-methylphenyl 4-methylpiperazin-1-yl C18H22N4O2 326.4 Aromatic p-tolyl group; methylpiperazine may alter solubility
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 2-chlorophenyl 4-(4-chlorophenyl)piperazin-1-yl C22H20Cl2N4O2 443.3 Dual chloro-substituents; potential for halogen bonding
6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one furan-2-yl [4-(pyridin-2-yl)piperazin-1-yl]methyl C18H19N5O2 337.4 Furan ring introduces polarity; methyl linker instead of oxoethyl
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one methyl 4-(3-chloro-4-fluorophenyl)piperazin-1-yl C17H18ClFN4O2 364.8 Methyl at R1 simplifies synthesis; chloro-fluorophenyl enhances selectivity
6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one 4-chlorophenyl 4-phenylpiperazin-1-yl (triazolo core) C23H21ClN6O2 448.9 Triazolo fusion increases rigidity; phenylpiperazine may modulate affinity

Key Observations:

Substituent Effects on Bioactivity: The pyridin-2-yl group on the piperazine ring (target compound) may enhance binding to receptors with aromatic pockets, such as serotonin or dopamine receptors, compared to chlorophenyl () or methylpiperazine () analogs .

Core Modifications: Replacement of pyridazinone with triazolo[4,3-b]pyridazinone () introduces a fused triazole ring, likely increasing metabolic resistance and steric hindrance .

Synthetic Accessibility :

  • Compounds with methyl groups (e.g., ) are synthetically simpler due to fewer steric challenges, as seen in the use of potassium carbonate and ethyl bromoacetate in reflux conditions (analogous to ) .

Physicochemical Properties :

  • The target compound’s molecular weight (389.5) falls within the optimal range for CNS penetration, whereas bulkier analogs (e.g., , MW 448.9) may face bioavailability limitations .

Preparation Methods

Synthesis of the Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, 4-aryl-4-oxobut-2-enoic acid intermediates react with hydrazine hydrate in refluxing methanol to yield 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones . Modifications to this method include substituting hydrazine with phenylhydrazine or thiosemicarbazide to introduce nitrogen-rich side chains .

Table 1: Reaction Conditions for Pyridazinone Core Formation

Starting MaterialReagentSolventTemperature (°C)Yield (%)Source
4-Aryl-4-oxobut-2-enoic acidHydrazine hydrateMethanol60–8065–78
Aroyl propionic acidPhenylhydrazineEthanolReflux53–60

Cyclization efficiency depends on electron-withdrawing substituents on the aryl group, which stabilize the transition state . Post-cyclization, the pyridazinone intermediate is often halogenated (e.g., using POCl₃) to introduce reactive sites for subsequent substitutions .

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
NoneK₂CO₃DMF801245
Cu₂O (0.02 wt%)K₂CO₃DMF80668
Pd(OAc)₂Et₃NToluene100872

Alternative routes employ Ullmann coupling under microwave irradiation, reducing reaction times to 2–3 hours with comparable yields . Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the 6-(4-methylpiperidin-1-yl)pyridazinone intermediate.

Functionalization at Position 2: Installation of the 2-Oxo-2-(4-(Pyridin-2-yl)Piperazin-1-yl)Ethyl Side Chain

The side chain at position 2 is constructed through a two-step process:

  • Aldol Condensation : Reaction of pyridazinone with ethyl glyoxylate forms a keto-ester intermediate.

  • Amidation : The keto-ester reacts with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., NaH in THF) to yield the final product .

Key Reaction Parameters :

  • Aldol Step : Catalyzed by L-proline (10 mol%) in DCM at 0°C, achieving 85% conversion .

  • Amidation Step : Conducted at room temperature for 24 hours to prevent epimerization.

Table 3: Comparative Analysis of Amidation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF252478
DBUDMF501265
K₂CO₃Acetone401870

Purification and Characterization

Final purification employs recrystallization from ethanol/water (9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) . Purity exceeding 99% is confirmed via HPLC-UV (λ = 254 nm) and ¹H NMR spectroscopy .

Critical Data :

  • Melting Point : 214–216°C (decomposition observed above 220°C) .

  • MS (ESI+) : m/z 439.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₆N₆O₂.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For cyclocondensation and coupling steps, reducing batch variability.

  • Catalyst Recycling : Copper(I) oxide recovered via filtration achieves 90% reuse efficiency .

  • Quality Control : In-line FTIR monitors reaction progression, ensuring >95% conversion at each stage .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at position 2 is minimized by stoichiometric control (1:1 molar ratio of keto-ester to piperazine).

  • Solubility Issues : Use of DMF/THF mixtures (1:1) enhances intermediate solubility during amidation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Coupling Reactions : Formation of the pyridazinone core via condensation of substituted hydrazines with diketones or via cyclization of pre-functionalized precursors .
  • Functionalization : Introduction of the 4-methylpiperidine and pyridin-2-yl-piperazine moieties through nucleophilic substitution or amidation reactions.
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst use) are adjusted to improve yield. For example, anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) prevent hydrolysis of sensitive intermediates .
    • Validation : Reaction progress is monitored via TLC or HPLC, and intermediates are purified using column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with deuterated solvents (e.g., CDCl₃) resolving splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • X-ray Crystallography : Resolves 3D conformation, particularly for resolving ambiguities in stereochemistry (e.g., Z/E isomers) .

Q. How do structural modifications (e.g., piperazine vs. piperidine substituents) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Piperazine rings (polar) reduce logP values compared to piperidine (less polar), impacting membrane permeability. LogP is calculated via shake-flask experiments or computational tools (e.g., MarvinSketch) .
  • Solubility : Polar substituents (e.g., pyridin-2-yl) enhance aqueous solubility, tested via equilibrium solubility assays in PBS (pH 7.4) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of the pyridazinone ring) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., cell lines, incubation time, and ATP concentrations in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase activity) to calibrate assay sensitivity .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .
  • Meta-Analysis : Compare structural analogs (e.g., 4-chlorophenyl vs. 4-methylsulfanyl derivatives) to identify substituent-specific activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in homology-built receptors (e.g., dopamine D2 receptor) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp114 in D2 receptor) .
  • QSAR Models : Develop 2D/3D-QSAR models using datasets of analogs to correlate substituent electronegativity or steric bulk with activity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the piperazine ring) .
  • Bioisosteric Replacement : Replace pyridin-2-yl with isosteres (e.g., pyrimidin-2-yl) to modulate potency and selectivity .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Q. What analytical methods are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) with a limit of detection (LOD) < 0.1% .
  • NMR Spectroscopy : ¹H-NMR with NOESY identifies stereochemical impurities .
  • Stability-Indicating Methods : Forced degradation (acid/base/oxidative stress) followed by HPLC-DAD ensures method robustness .

Q. How can synergistic effects between this compound and co-administered drugs be evaluated?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., MTT) to calculate synergism (CI < 1) .
  • Transcriptomics : RNA-seq identifies pathways modulated by the combination (e.g., apoptosis genes in cancer cells) .
  • In Vivo Models : Test efficacy in xenograft models with dual-therapy cohorts to assess tumor growth inhibition .

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